molecular formula C18H19N3O2 B2465735 3-phenethyl-1-propylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921870-85-1

3-phenethyl-1-propylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2465735
CAS No.: 921870-85-1
M. Wt: 309.369
InChI Key: BPXFNMLONUHJNJ-UHFFFAOYSA-N
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Description

3-phenethyl-1-propylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and antifungal properties . The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenethyl-1-propylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. . The reaction conditions often require temperatures around 250°C in a mixture of diphenyl oxide and biphenyl.

Industrial Production Methods

In industrial settings, the production of this compound may involve solvent-free synthesis methods, such as ball-milling. This approach is environmentally friendly and offers high yields with a simple workup procedure . The use of mechanochemical techniques in industrial production helps reduce the burden of organic solvent disposal and enhances the rate of organic reactions.

Chemical Reactions Analysis

Types of Reactions

3-phenethyl-1-propylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

3-phenethyl-1-propylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-phenethyl-1-propylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

3-phenethyl-1-propylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione can be compared with other pyrido[3,2-d]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific structure, which allows for diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

3-(2-phenylethyl)-1-propylpyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-2-12-20-15-9-6-11-19-16(15)17(22)21(18(20)23)13-10-14-7-4-3-5-8-14/h3-9,11H,2,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXFNMLONUHJNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC3=CC=CC=C3)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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